molecular formula C17H18BrN3O4 B14775741 Pomalidomide-C4-Br

Pomalidomide-C4-Br

Cat. No.: B14775741
M. Wt: 408.2 g/mol
InChI Key: RTQXLQRPISFHAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C4-Br involves a multi-step process that typically includes the following steps :

    Reaction of Nitro Phthalic Acid with 3-Amino Piperidine-2,6-Dione: This step involves the use of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

    Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Bromination: The final step involves the bromination of the compound at the C4 position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow chemistry, which allows for a safe, reproducible, and efficient process . This method involves the use of a continuous 3-4 step flow approach, resulting in an overall yield of 38-47%.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C4-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pomalidomide-C4-Br has a wide range of scientific research applications, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential in treating various cancers, particularly multiple myeloma.

    Industry: Utilized in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

Pomalidomide-C4-Br exerts its effects through multiple mechanisms :

    Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory and antineoplastic activities. CRBN forms an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis.

    Inhibition of Proliferation and Induction of Apoptosis: The compound inhibits the proliferation of tumor cells and induces apoptosis through various signaling pathways.

    Antiangiogenic Effects: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

Comparison with Similar Compounds

Pomalidomide-C4-Br is compared with other similar compounds such as thalidomide and lenalidomide :

    Thalidomide: The parent compound, known for its teratogenic effects but also for its immunomodulatory properties.

    Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.

    CC-220: Another IMiD that has shown promising results in preclinical and clinical studies.

Uniqueness

This compound is unique due to its enhanced potency and targeted therapeutic effects, making it a valuable addition to the IMiD class of drugs .

Properties

Molecular Formula

C17H18BrN3O4

Molecular Weight

408.2 g/mol

IUPAC Name

4-(4-bromobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H18BrN3O4/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23/h3-5,12,19H,1-2,6-9H2,(H,20,22,23)

InChI Key

RTQXLQRPISFHAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCBr

Origin of Product

United States

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